2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one
Overview
Description
2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone is 395.14812078 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Domino Reactions of Tetrahydroisoquinoline
Research by Vigóczki et al. (2009) explored the domino reactions of tetrahydroisoquinoline compounds, leading to the synthesis of previously unknown ring-annelated isoquinoline derivatives. This study highlights the chemical reactivity and potential for creating complex molecular structures from isoquinoline bases, suggesting applications in synthetic organic chemistry and drug design (Vigóczki, Hetényi, Lázár, & Fülöp, 2009).
Polysubstituted Pyridazinones Synthesis
Pattison et al. (2009) described the synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions. This research underscores the versatility of pyridazinone scaffolds in drug discovery, indicating the potential pharmaceutical relevance of compounds incorporating pyridazinone structures (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Fluorescent Dyes Development
Liang et al. (2013) focused on the synthesis of full-color tunable fluorescent dyes using pyridazinone derivatives. Their work demonstrates the application of such compounds in cell imaging, offering insights into the use of complex organic molecules for biological and medical imaging applications (Liang, Wang, Wu, Xu, Niu, Xu, & Xu, 2013).
Antitumor Activity Evaluation
Hassaneen, Wardkhan, and Mohammed (2013) investigated isoquinoline derivatives for antitumor activities, highlighting the potential of such compounds in therapeutic applications, particularly in cancer treatment. This research exemplifies the biological relevance and pharmacological potential of compounds related to the chemical structure of interest (Hassaneen, Wardkhan, & Mohammed, 2013).
Properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-18-10-14-7-8-23(12-15(14)11-19(18)28-2)21(26)13-24-20(25)6-5-16(22-24)17-4-3-9-29-17/h3-6,9-11H,7-8,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBCNVXMQOJNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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